Methyl 3-bromo-4-(difluoromethoxy)benzoate

Catalog No.
S1923046
CAS No.
200956-56-5
M.F
C9H7BrF2O3
M. Wt
281.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-4-(difluoromethoxy)benzoate

CAS Number

200956-56-5

Product Name

Methyl 3-bromo-4-(difluoromethoxy)benzoate

IUPAC Name

methyl 3-bromo-4-(difluoromethoxy)benzoate

Molecular Formula

C9H7BrF2O3

Molecular Weight

281.05 g/mol

InChI

InChI=1S/C9H7BrF2O3/c1-14-8(13)5-2-3-7(6(10)4-5)15-9(11)12/h2-4,9H,1H3

InChI Key

PIVLQGBDVHMHDD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)Br

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)F)Br

“Methyl 3-bromo-4-(difluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H7BrF2O3 . It’s a solid substance and it’s typically stored at room temperature . The compound has a molecular weight of 281.05 .

Methyl 3-bromo-4-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H7BrF2O3C_9H_7BrF_2O_3. It features a benzene ring substituted with a bromine atom at the 3-position and a difluoromethoxy group at the 4-position. This compound is characterized by its moderate molecular weight of approximately 281.053 g/mol and is notable for its unique electronic properties imparted by the difluoromethoxy group, which can influence reactivity and biological activity.

There is no current information available regarding the mechanism of action of Methyl 3-bromo-4-(difluoromethoxy)benzoate, suggesting it might not have been explored in biological systems yet [, , ].

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles through SN2S_N2 or SN1S_N1 mechanisms, depending on the conditions and the nature of the nucleophile.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles can attack the benzene ring, particularly at positions that are ortho or para to the difluoromethoxy group.
  • Reduction Reactions: The compound may also be subjected to reduction processes that could convert the bromine into other functional groups.

Research indicates that compounds similar to methyl 3-bromo-4-(difluoromethoxy)benzoate may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms like bromine and fluorine often enhances biological activity due to increased lipophilicity and altered interaction profiles with biological targets.

The synthesis of methyl 3-bromo-4-(difluoromethoxy)benzoate typically involves:

  • Bromination: The introduction of bromine at the 3-position of a suitable precursor, such as methyl 4-(difluoromethoxy)benzoate, using brominating agents like N-bromosuccinimide in the presence of light or heat.
  • Reflux Conditions: The reaction mixture is generally subjected to reflux conditions to facilitate complete bromination.
  • Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

Methyl 3-bromo-4-(difluoromethoxy)benzoate has potential applications in:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.
  • Agricultural Chemicals: Potential use in developing agrochemicals with enhanced efficacy.
  • Material Science: In the design of new materials with specific electronic properties.

Studies involving methyl 3-bromo-4-(difluoromethoxy)benzoate have focused on its interactions with various biological molecules. These studies often assess:

  • Binding Affinity: How well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at a molecular level.

Such interactions can provide insights into its therapeutic potential and guide future drug development efforts.

Similar Compounds: Comparison

Methyl 3-bromo-4-(difluoromethoxy)benzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-bromo-4-fluorobenzoateContains a fluorine instead of difluoromethoxyLess lipophilic than its difluoromethoxy counterpart
Methyl 3-bromo-4-methylbenzoateMethyl group instead of difluoromethoxyExhibits different electronic properties
Methyl 4-bromo-3-(trifluoromethoxy)benzoateTrifluoromethoxy group at position 3Increased electronegativity may enhance reactivity

The unique combination of a bromine atom and a difluoromethoxy group in methyl 3-bromo-4-(difluoromethoxy)benzoate distinguishes it from these similar compounds, particularly in terms of its reactivity and potential biological activity.

XLogP3

3.4

Wikipedia

Methyl 3-bromo-4-(difluoromethoxy)benzoate

Dates

Modify: 2023-08-16

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